molecular formula C19H30O2 B088894 Methyl 7-(2-pentylphenyl)heptanoate CAS No. 13397-97-2

Methyl 7-(2-pentylphenyl)heptanoate

Cat. No.: B088894
CAS No.: 13397-97-2
M. Wt: 290.4 g/mol
InChI Key: APKFDCCNVOZJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-pentylphenyl)heptanoate is an organic ester featuring a heptanoate backbone substituted with a 2-pentylphenyl group at the 7-position. The compound’s structure combines aromatic (phenyl) and aliphatic (pentyl) moieties, which may influence its solubility, stability, and reactivity. Esters of this type are often intermediates in pharmaceutical or materials science applications, leveraging their hybrid aromatic-aliphatic character for tailored interactions .

Properties

CAS No.

13397-97-2

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 7-(2-pentylphenyl)heptanoate

InChI

InChI=1S/C19H30O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3

InChI Key

APKFDCCNVOZJQJ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC=C1CCCCCCC(=O)OC

Canonical SMILES

CCCCCC1=CC=CC=C1CCCCCCC(=O)OC

Synonyms

7-(o-Pentylphenyl)heptanoic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

  • Methyl 7-(4-aminophenyl)heptanoate (3c) Structure: Features a 4-aminophenyl group instead of 2-pentylphenyl. Synthesis: Prepared via reduction of methyl 7-(4-nitrophenyl)hept-6-ynoate (82% yield, TLC Rf = 0.12) . NMR data (1H and 13C) confirm regioselective synthesis . Applications: Likely used in drug development due to its reactive amine group.
  • Methyl 7-(2-anthryl)heptanoate Structure: Substituted with a bulky anthracene group. Properties: The anthryl moiety increases π-π stacking interactions, altering photophysical behavior. Carbon-13 spin-lattice relaxation studies highlight conformational rigidity . Applications: Potential use in organic electronics or as fluorescent probes.

Aliphatic Heptanoate Esters

  • Methyl heptanoate (CAS 1731-92-6) Structure: Simple aliphatic ester without aromatic groups. Physical Properties:
  • Boiling point: ~223°C
  • Density: 0.919 g/cm³ (20°C)
  • Molecular weight: 130.18 g/mol .

    • Applications : Industrial solvent or flavoring agent due to its fruity odor.
  • Ethyl heptanoate Structure: Ethyl ester analog. Properties: Higher volatility (lower boiling point) than methyl heptanoate due to longer alkyl chain.

Cyclic and Complex Substituents

  • Methyl 7-[(3RS)-3-Hydroxy-5-oxocyclopent-1-enyl]heptanoate Structure: Contains a hydroxy-oxo cyclopentenyl group. Properties:
  • Molecular weight: 240.30 g/mol
  • Sensitive to irritation (handling requires 2–8°C storage) .

    • Applications : Pharmaceutical intermediate (e.g., misoprostol impurity) .
  • Methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate (CAS 62522-33-2) Structure: Piperazine-linked hydroxyheptyl chain. Properties:
  • Polar surface area (PSA): 53.01 Ų, indicating high solubility in polar solvents .
    • Applications : Likely used in drug delivery systems due to its amphiphilic nature.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Methyl 7-(2-pentylphenyl)heptanoate* C₁₉H₃₀O₂ 290.44 N/A Hypothesized: Drug design
Methyl 7-(4-aminophenyl)heptanoate C₁₄H₂₁NO₂ 235.32 N/A Pharmaceutical synthesis
Methyl heptanoate C₈H₁₆O₂ 130.18 223 Solvent, flavoring
Methyl 7-[(3RS)-3-hydroxy-5-oxocyclopent-1-enyl]heptanoate C₁₃H₂₀O₄ 240.30 451.9 (predicted) Drug intermediates

*Predicted values based on structural analogs.

Research Findings and Implications

  • Synthetic Accessibility: this compound likely requires palladium-catalyzed cross-coupling or Friedel-Crafts alkylation for phenyl group introduction, akin to methods for 4-aminophenyl derivatives .
  • Stability : Bulky substituents (e.g., pentylphenyl) may enhance lipid solubility, improving blood-brain barrier penetration compared to simpler esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.